Product packaging for Glycinamide hydrochloride(Cat. No.:CAS No. 1668-10-6)

Glycinamide hydrochloride

Cat. No.: B555832
CAS No.: 1668-10-6
M. Wt: 110.54 g/mol
InChI Key: WKNMKGVLOWGGOU-UHFFFAOYSA-N
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Description

Glycinamide Hydrochloride ( 1668-10-6) is the hydrochloride salt of glycinamide, an amide derivative of the amino acid glycine . It appears as a white to almost white crystalline powder with a molecular formula of C₂H₆N₂O·HCl and a molecular weight of 110.54 g/mol . The compound is highly soluble in water and melts with decomposition at approximately 203-204°C . This compound serves as a versatile intermediate and building block in scientific research. It is a critical reagent in the de novo purine biosynthesis pathway for the synthesis of glycineamide ribonucleotide (GAR) . Furthermore, this compound has been identified as a biologically active metabolite of the antiretroviral tripeptide glycyl-prolyl-glycinamide (GPG-amide). Studies indicate that glycinamide itself retains antiretroviral activity and can be absorbed by cells via passive diffusion, making it a compound of interest in virology research . Its properties also make it suitable for use in peptide synthesis and as a ligand in coordination chemistry with transition metals . Presenting a high level of purity (>98%), this product is supplied with comprehensive quality control to ensure consistency and reliability for your experimental workflows . This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7ClN2O B555832 Glycinamide hydrochloride CAS No. 1668-10-6

Properties

IUPAC Name

2-aminoacetamide;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6N2O.ClH/c3-1-2(4)5;/h1,3H2,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNMKGVLOWGGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937242
Record name 2-Aminoethanimidic acid--hydrogen chloride (1/1)
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Molecular Weight

110.54 g/mol
Source PubChem
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CAS No.

1668-10-6
Record name Glycinamide hydrochloride
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Record name Glycinamide hydrochloride
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Record name Glycinamide hydrochloride
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Record name Glycinamide hydrochloride
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Synthetic Methodologies and Chemical Reactions

Established Synthetic Pathways for Glycinamide (B1583983) Hydrochloride

Several methods have been developed for the synthesis of glycinamide hydrochloride, each with distinct advantages depending on the desired scale and purity.

Aminolysis of Chloroacetamide

A primary and industrially relevant method for preparing this compound is through the aminolysis of chloroacetamide. patsnap.comgoogle.com This process typically involves the reaction of chloroacetamide with ammonia (B1221849). patsnap.comrsc.org To mitigate side reactions and improve yield, the reaction can be conducted in an aqueous ammonia solution in the presence of an equimolar amount of ammonium (B1175870) bicarbonate. google.com This approach is initiated by heating the mixture to approximately 30°C and requires moderate cooling to maintain an optimal temperature range of 30-35°C. google.com After the reaction is complete, the resulting solution is neutralized with a stoichiometric amount of concentrated hydrochloric acid at a reduced temperature (0-5°C) to precipitate ammonium chloride, which is then filtered off. google.com Evaporation of the filtrate yields a mixture of this compound and ammonium chloride. google.com Further purification can be achieved by crystallization from solvents like ethanol, ethanol/water, or methanol. chemicalbook.comchemdad.com

Table 1: Key Parameters for Aminolysis of Chloroacetamide
ParameterDescriptionSource
Primary ReactantsChloroacetamide, Aqueous Ammonia patsnap.comgoogle.com
AdditivesEquimolar Ammonium Bicarbonate google.com
Optimal Temperature30-35°C google.com
Neutralization AgentConcentrated Hydrochloric Acid google.com
Purification SolventsEthanol, Ethanol/Water, Methanol chemicalbook.comchemdad.com

Preparation from Amino Acid Esters with Ammonia

Glycinamide and its hydrochloride salt can also be synthesized from glycine (B1666218) esters. wikipedia.org The general method involves treating a glycine ester, such as glycine methyl ester, with ammonia. wikipedia.orgorgsyn.org The free base, glycine methyl ester, is often generated in situ from glycine methyl ester hydrochloride by treatment with a base. wikipedia.org Gaseous ammonia is typically bubbled through a suspension of the glycine ester in a dry solvent like ether. orgsyn.org Following the reaction, the resulting product can be converted to the hydrochloride salt. fengchengroup.com This method is foundational for producing various amino acid amides. wikipedia.org

Synthesis of Pure Glycinamide from this compound

To obtain the free base, glycinamide, from its hydrochloride salt, a neutralization reaction is performed. A common laboratory procedure involves suspending this compound in a dry, inert solvent such as dichloromethane (B109758) under a nitrogen atmosphere. arxiv.org Dry ammonia gas is then bubbled through the stirred suspension. arxiv.org This reaction deprotonates the ammonium group of this compound, forming ammonium chloride as a solid byproduct. The ammonium chloride is subsequently removed by filtration, and the solvent is evaporated under reduced pressure to yield pure glycinamide. arxiv.org

This compound as a Building Block in Organic Synthesis

The utility of this compound extends to its role as a fundamental precursor in the synthesis of more elaborate and biologically significant molecules. cymitquimica.comottokemi.combiosynth.com

Reagent in Glycineamide Ribonucleotide Synthesis (Purine Biosynthesis Intermediate)

Glycinamide is a key reagent in the synthesis of glycineamide ribonucleotide (GAR), an essential intermediate in the de novo biosynthesis of purines, which are the building blocks of DNA and RNA. wikipedia.orgbiosynth.comwikipedia.org The enzymatic synthesis of GAR is catalyzed by glycinamide ribonucleotide synthetase (PurD). mdpi.comnih.govnih.gov This two-step reaction first involves the ATP-dependent formation of a glycyl-phosphate intermediate from glycine. mdpi.comresearchgate.net This activated intermediate then reacts with phosphoribosylamine (B1198786) (PRA) to form GAR. mdpi.comresearchgate.net

In chemical synthesis, glycinamide can be used to produce GAR. A multi-step synthesis has been developed starting from D-ribose. clockss.org In one of the key steps, a protected ribofuranosyl amine is coupled with Cbz-glycine using DCC and DMAP as coupling agents to form a glycosidic amide, a precursor to GAR. clockss.org Although the enzymatic substrate is the β-isomer of GAR, synthetic routes often produce a mixture of α- and β-anomers, which has been shown to be effective for enzymatic assays. clockss.org

Table 2: Comparison of GAR Synthesis
Synthesis TypeKey Reactants/EnzymesIntermediateProductSource
EnzymaticGlycine, ATP, Phosphoribosylamine, PurDGlycyl-phosphateGlycineamide Ribonucleotide (GAR) mdpi.comresearchgate.net
ChemicalD-ribose derivatives, Cbz-glycine, DCC, DMAPProtected glycosidic amideα/β-anomeric mixture of GAR clockss.org

Use in Peptide Synthesis and Derivatization

This compound is a valuable component in peptide synthesis and the derivatization of proteins and peptides. biosynth.comsigmaaldrich.com It can serve as the amine nucleophile in peptide coupling reactions. For instance, it has been used in trypsin-catalyzed peptide synthesis, reacting with N-α-benzoyl-L-arginine to form the corresponding dipeptide amide. jcsp.org.pk

Furthermore, this compound is employed in chemical derivatization techniques for protein analysis. In a method for C-terminal protein characterization, glycinamide is used to block the C-terminal carboxyl group and the side-chain carboxyl groups of aspartate and glutamate (B1630785) residues. nih.gov This is achieved through a condensation reaction using a water-soluble carbodiimide, such as EDC, and an activator like sulfo-NHS. nih.gov This derivatization facilitates subsequent analysis by mass spectrometry. nih.gov Glycinamide can also be used to create various derivatives, including imidazolidinones, by reacting with appropriate carbonyl compounds. chemicalbook.com

Application in C(sp3)–H Arylation Reactions

This compound serves as an effective transient directing group in palladium-catalyzed C(sp3)–H arylation reactions. acs.org This methodology provides a strategic route for the synthesis of complex organic molecules, such as 2-benzylbenzaldehydes, by enabling the selective functionalization of otherwise inert carbon-hydrogen bonds. acs.org The process typically involves the in-situ formation of an imine between the aldehyde substrate and glycinamide. This transient imine then acts as a bidentate ligand, coordinating to the palladium catalyst and directing it to a specific C(sp3)–H bond, typically at the β-position of an aliphatic chain or the benzylic position. acs.orguantwerpen.be

The catalytic cycle is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. acs.org Following the coordination of the transient imine to the Pd(II) center, the C–H bond is cleaved to form a palladacycle intermediate. acs.org Subsequent oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, forges the new carbon-carbon bond and releases the arylated product upon hydrolysis of the imine. acs.org The use of glycinamide as a simple, inexpensive, and removable directing group makes this an atom-economical and practical approach for C–H functionalization. acs.org

A variety of functionalized aryl halides, including those with electron-donating or electron-withdrawing groups, can be successfully coupled using this method. researchgate.net The development of specialized ligands, such as mono-N-protected amino acids or sulfoxide-2-hydroxypyridine (SOHP), can further enhance the efficiency, regioselectivity, and even enantioselectivity of these transformations. nih.govchemrxiv.org

Design and Synthesis of Glycinamide Cyclohexyl Sulfonamide Derivatives

A notable application of glycinamide in synthetic chemistry is the creation of novel cyclohexyl sulfonamide derivatives with potential fungicidal properties. mdpi.comsyau.edu.cn The synthesis of these complex molecules utilizes glycinamide as a key building block, which is incorporated through a multi-step reaction sequence. mdpi.com

The general synthetic route begins with the preparation of key intermediates. One intermediate is N-(2-Trifluoromethyl-4-chlorophenyl)-2-aminocyclohexyl sulfonamide, and the other is a substituted chloroacetamide. mdpi.com The core of the synthesis involves the reaction between these two intermediates. The final derivatization step is conducted under a nitrogen atmosphere in dimethylformamide (DMF) as a solvent. mdpi.com Cesium hydroxide (B78521) (CsOH) is used as a base to facilitate the reaction, which proceeds at room temperature. mdpi.com The reaction progress is monitored using thin-layer chromatography (TLC). mdpi.com Upon completion, the desired 2-glycinamide cyclohexyl sulfonamide derivative is isolated and purified. mdpi.com

This synthetic strategy has been used to produce a library of derivatives, allowing for the exploration of structure-activity relationships (SAR). mdpi.com The yields of these reactions vary depending on the specific substituents on the aromatic rings.

Compound IDR Group (Substituent on N-phenylacetamide)Yield (%)Melting Point (°C)Source
II-2 3-Fluoro62.4179–180 mdpi.com
II-5 2,5-Difluoro57.995–97 mdpi.com
II-6 2-Fluoro-4-chloro49.9116–118 mdpi.com
II-7 2-Fluoro-4-bromo52.188–90 mdpi.com

Table 1: Examples of synthesized 2-glycinamide cyclohexyl sulfonamide derivatives with their respective yields and melting points. mdpi.com

Chemical Transformations of Glycinamide

Glycinamide can undergo oxidation through several pathways. Theoretical studies have investigated the one-electron oxidation of a glycinamide-glycine complex, which results in the formation of a distonic radical cation. nih.gov In this process, the oxidation occurs on the glycine fragment, followed by a spontaneous proton transfer to the glycinamide fragment. nih.gov

In biochemical contexts, glycinamide can be the product of an oxidative reaction. The anticonvulsant milacemide (B1266084) (2-n-pentylaminoacetamide) is oxidized in the brain by the enzyme monoamine oxidase B (MAO-B) to produce glycinamide. nih.gov This enzymatic conversion is a key step in its mechanism of action, as the glycinamide is further transformed into the neurotransmitter glycine. nih.gov

Furthermore, oxidative decomposition of peptides containing specific amino acid residues can yield glycinamide derivatives. For instance, the oxidation of methionine-containing peptides, such as Z-glycylmethionylglycine, in the presence of copper ions can lead to peptide backbone cleavage, forming Z-glycinamide as one of the products through a process called α-amidation. wiley.com More conventional chemical oxidation of amide bonds can also be achieved using reagents like hydrogen peroxide or potassium permanganate.

The amide functionality of glycinamide and its derivatives can be chemically reduced. Common laboratory reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) can be used to reduce the amide group to an amine.

A specific example is the reduction of aldol (B89426) addition products of pseudoephenamine glycinamide. escholarship.org These adducts, when treated with sodium borohydride, are transformed into 2-amino-1,3-diols. escholarship.org This reaction demonstrates a stereocontrolled method for synthesizing complex amino alcohol structures from a glycinamide-based precursor. escholarship.org Additionally, synthetic routes toward complex glycinamide derivatives may involve reduction steps on precursor molecules. For example, the synthesis of glycinamide ribonucleotide (GAR) involves a step where an azide (B81097) group is reduced to an amine using hydrogen gas over a palladium on carbon (Pd-C) catalyst before the glycinamide moiety is formed. clockss.org

The primary amino group of glycinamide is nucleophilic and readily participates in substitution and acylation reactions to form a wide array of derivatives. smolecule.com These reactions are fundamental to its use as a building block in medicinal and synthetic chemistry. smolecule.com

N-acyl derivatives are commonly formed by reacting glycinamide with acid chlorides or anhydrides under basic conditions. smolecule.com A broad range of N-substituted glycinamide derivatives can be prepared via substitution reactions with various electrophiles. google.com For example, patents describe the synthesis of derivatives where the primary amine is substituted with long-chain alkyl, alkenyl, and substituted phenyl groups for pharmaceutical applications. google.com

Glycinamide can also act as a nucleophile in ring-opening reactions. The synthesis of N-glycinamide oxazolidinones, which are intermediates for peptidomimetics, has been achieved by the reaction of amines, including glycine methyl ester, with a bicyclic lactone precursor. semanticscholar.org This reaction opens the lactone ring to form the desired amide linkage. semanticscholar.org Similarly, the synthesis of glycinamide derivatives as potential dipeptidyl peptidase 4 (DPP-4) inhibitors involves amidation reactions where glycinamide is coupled with other molecular scaffolds. researchgate.net

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Glycinamide (B1583983) and its Hydrochloride Salt

Millimeter-wave (mm-wave) rotational spectroscopy is a powerful tool for studying the structure of molecules in the gas phase with high precision. For glycinamide, which is commercially available as the more stable hydrochloride salt, gas-phase molecules are typically generated through methods like laser ablation of the salt or by chemical synthesis from the hydrochloride precursor. aanda.orgillinois.eduuva.es Studies have extended the laboratory spectrum of glycinamide into the 90–329 GHz region, providing critical data for its potential detection in the interstellar medium. aanda.orgresearchgate.netarxiv.org

The rotational spectrum of glycinamide is complicated by a large-amplitude motion that involves a combination of C-C bond torsion, C-N bond torsion, and an inversion of the amine (NH₂) group. aanda.org This motion is governed by tunneling through a relatively low energy barrier in a double minimum potential, which causes the rotational transitions in the ground vibrational state to split into two components. aanda.orgaanda.org These components are associated with two torsion/inversion sublevels, labeled 0⁺ and 0⁻. aanda.org

A comprehensive analysis of the mm-wave spectrum has led to the unambiguous assignment of rotational transitions within the four lowest torsional/inversion substates: 0⁺, 0⁻, 1⁺, and 1⁻. aanda.orgaanda.orgarxiv.org This behavior indicates a non-rigid structure, and the resulting perturbations in the rotational energy levels require careful coupled-state fits to accurately model the spectrum. aanda.orgaanda.org The analysis of these substates provides novel experimental information on the double minimum potential of the glycinamide molecule. aanda.orgarxiv.org

Researchers have successfully assigned and measured a vast number of rotational transitions for glycinamide in its ground and vibrationally excited states. The first analysis of the mm-wave spectrum resulted in the fitting of over 1200 transition frequencies for the ground-state tunneling doublet to experimental accuracy. aanda.orgresearchgate.netaanda.org

In addition to the ground state, rotational transitions in the 0⁺ and 0⁻ substates for the v₂₆ = 1 excited vibrational state were also assigned and measured. aanda.orgaanda.orgarxiv.org The analysis required fitting the assigned transition frequencies for the ground-state doublet and for tunneling doublets in two singly excited vibrational states. aanda.orgaanda.org This extensive dataset of assigned transitions provides a firm basis for confident predictions of the molecule's spectrum over a broad frequency range. arxiv.org

ParameterDescriptionReference
Frequency Range90–329 GHz aanda.orgaanda.org
Assigned Transitions (Ground State)Over 1200 aanda.orgaanda.org
Analyzed StatesGround-state tunnelling doublet; Tunnelling doublets for two singly excited vibrational states (including v₂₆ = 1) aanda.orgresearchgate.netaanda.org
Analyzed Substates0⁺, 0⁻, 1⁺, 1⁻ aanda.orgarxiv.org

The detailed analysis and coupled-state fits of the rotational frequencies for each vibrational doublet also allow for the precise determination of the vibrational separation energy between the tunneling substates. aanda.orgaanda.orgarxiv.org The energy splitting between the 0⁺ and 0⁻ substates, for instance, is a direct measure of the tunneling frequency through the potential barrier. aanda.org The precise vibrational separation has been determined for the ground-state doublet and for the two observed singly excited vibrational states, providing a detailed map of the molecule's low-energy vibrational landscape. researchgate.netaanda.orgresearchgate.net

Vibrational DoubletEnergy Separation (E⁻ - E⁺)Reference
Ground State (v=0)Precisely determined from coupled fits aanda.org
First Excited State (v=1)Precisely determined from coupled fits aanda.org
Second Excited State (v=2)Precisely determined from coupled fits aanda.org

Infrared (IR) spectroscopy is used to probe the vibrational modes of molecules. The IR spectra of glycinamide hydrochloride have been characterized, often using the Attenuated Total Reflectance (ATR) technique. rsc.org In a study characterizing a new polymorph of this compound (β-H₂LCl), key absorption bands were identified. rsc.orgresearchgate.net The amide I band, which is primarily due to the C=O stretching vibration, appears as a very strong absorption. rsc.org The amide II band, resulting from N-H bending and C-N stretching, is found in the 1594 cm⁻¹ region. rsc.org Additionally, the bands corresponding to the antisymmetric and symmetric stretching of the amide amino groups are observed in the 3100–3300 cm⁻¹ range, indicating their involvement in hydrogen bonding. rsc.org

Wavenumber (cm⁻¹)AssignmentIntensityReference
~1665Amide I (C=O stretch)Very Strong (vs) rsc.org
1595Amide II (N-H bend, C-N stretch)Strong (s) rsc.org
3100-3300Amide N-H stretch (antisymmetric and symmetric)Strong (s) to Medium (m) rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei, making it invaluable for structural and conformational analysis in solution. The ¹H NMR spectrum of this compound has been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.net

The spectrum shows three well-resolved signals in the low-field region corresponding to the different types of protons. researchgate.net The hydrogens of the protonated amino group (NH₃⁺) appear as one signal, while the two hydrogens of the amide group (CONH₂) are distinct, appearing at different chemical shifts. researchgate.net This distinction suggests a specific conformation in solution. Deprotonation of the ammonium (B1175870) group to form neutral glycinamide causes the signals for the amide and methylene (B1212753) (CH₂) protons to shift to a higher magnetic field (upfield) by approximately 0.5 ppm, which is consistent with the change in the inductive effect of the substituent. researchgate.net

Proton GroupThis compound (1)Glycinamide (2)Reference
CONH₂ (Ha)7.867.24 researchgate.net
CONH₂ (Hb)7.476.94 researchgate.net
CH₂3.462.99 researchgate.net
NH₃⁺ / NH₂-1.62 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Studies of this compound and its Complexes

Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound has been determined and is documented in the Cambridge Structural Database (CSD). rsc.org

Furthermore, this technique has been extensively used to characterize a variety of metal complexes where glycinamide acts as a ligand. rsc.orgrsc.org Research has detailed the synthesis and single-crystal X-ray diffraction analysis of ten new compounds involving cobalt, nickel, and copper. rsc.orgresearchgate.net These studies revealed diverse coordination environments. For example, in some Co(II) and Ni(II) complexes, the metal center is coordinated by two N,O-donating glycinamide ligands and two water molecules. rsc.org In a copper complex, [CuCl₂(HL)₂] (where HL is glycinamide), the Cu(II) ion is located on a center of inversion and is coordinated in a trans isomeric form. rsc.org Another unique structure found was a 1D coordination polymer containing both Cu(I) and Cu(II) ions. rsc.orgresearchgate.net

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. Research has identified and characterized a new polymorph of this compound. rsc.orgrsc.org

This new form, designated as β-H₂LCl , was prepared and its structure was unambiguously determined by single-crystal X-ray diffraction. rsc.orgresearchgate.net The discovery and characterization of new polymorphic forms are crucial for understanding the solid-state chemistry of the compound. rsc.org

Conformational Analysis and Molecular Dynamics

To complement experimental findings from NMR and other spectroscopic methods, computational studies, including molecular dynamics (MD) simulations, are employed. lookchem.comresearchgate.net These theoretical approaches provide a deeper insight into the dynamic behavior and conformational landscape of glycinamide in solution.

Computational studies have been performed to analyze the conformational preferences of glycinamide. lookchem.com Density Functional Theory (DFT) calculations that included explicit DMSO molecules supported the experimental NMR findings, indicating a clear energetic preference for the non-intramolecularly hydrogen-bonded conformer in that solvent. lookchem.comresearchgate.net

Molecular dynamics simulations, which model the movement of atoms and molecules over time, have also been conducted. researchgate.netresearchgate.net Simulations of glycinamide in a box of explicit DMSO molecules showed that stable intermolecular hydrogen bonds form between the solvent and the solute, which helps to stabilize the preferred conformer. researchgate.net These simulations can track key geometric parameters, such as the O=C-C-N torsional angle, revealing its fluctuations and changes over the course of the simulation at different temperatures. researchgate.net

Gas Phase Conformational Preferences

The conformational landscape of glycinamide in the gas phase has been a subject of detailed spectroscopic investigation, often utilizing this compound as the starting material. uva.esaanda.org In these experiments, the neutral glycinamide molecule is typically generated in the gas phase through techniques like laser ablation of its hydrochloride salt, followed by supersonic expansion to cool the molecules to very low rotational and vibrational temperatures. uva.esillinois.edu

Rotational spectroscopy studies have revealed the existence of a single, most stable conformer of glycinamide under the isolated conditions of a supersonic jet. uva.esaanda.org This dominant conformer is stabilized by an intramolecular hydrogen bond formed between the lone pair of electrons on the nitrogen atom of the terminal amino group (-NH₂) and a hydrogen atom of the amide group (-CONH₂). uva.esillinois.edu This interaction creates a cyclic-like structure that defines the molecule's preferred shape in the absence of external influences.

Further detailed analysis of the rotational spectrum, particularly in the millimetre-wave region, has shown that the molecule exhibits non-rigid behavior. aanda.org The geometry is non-planar, and there is a low energy barrier of approximately 100 cm⁻¹ that allows for tunneling between two equivalent, mirror-image conformations. aanda.orgaanda.org This tunneling involves a concerted motion of torsion and inversion and results in a characteristic splitting of the rotational energy levels into pairs of sub-states (e.g., 0⁺ and 0⁻), which has been comprehensively analyzed. aanda.orgarxiv.org The high-resolution analysis of the nuclear quadrupole coupling hyperfine structure, arising from the two ¹⁴N nuclei, has been instrumental in definitively confirming the structure of the observed conformer. uva.esillinois.edu

Solvent Effects on Conformational Stability

The conformational preferences of glycinamide are highly sensitive to its environment, particularly the solvent. lookchem.comajol.info While an intramolecularly hydrogen-bonded structure is favored in the gas phase, this preference can be altered significantly in solution as the solute molecule interacts with solvent molecules. lookchem.comnih.gov The balance between intramolecular forces and intermolecular interactions with the solvent dictates the predominant conformation. nih.gov

Computational studies, including those using Density Functional Theory (DFT) with explicit solvent molecules, corroborate these experimental findings, showing a clear energetic preference for the non-intramolecularly hydrogen-bonded conformer in DMSO. lookchem.comacs.orgacs.org

Table 1: Conformational Preference of Glycinamide in Different Environments
EnvironmentPredominant ConformationStabilizing InteractionExperimental Evidence
Gas Phase (isolated)Folded/Cyclic-likeIntramolecular H-bond (Amino N ∙∙∙ H-N Amide)Microwave Spectroscopy uva.esillinois.edu
Acetonitrile (CD₃CN)Folded/Intramolecular H-bondedIntramolecular H-bond¹H NMR lookchem.comresearchgate.net
Dimethyl Sulfoxide (DMSO-d₆)Extended/OpenIntermolecular H-bonds (Solute N-H ∙∙∙ O=S Solvent)¹H NMR, NOESY lookchem.comresearchgate.net

Intramolecular and Intermolecular Hydrogen Bonding Networks

Glycinamide is capable of forming diverse and complex hydrogen bonding networks, a characteristic that is fundamental to its structure in both the solid state and in solution. researchgate.netrsc.org The nature of these networks—whether primarily intramolecular or intermolecular—is a direct consequence of the surrounding chemical environment. nih.govresearchgate.net

In the solid state, the structure of this compound is dominated by an extensive three-dimensional network of intermolecular, charge-assisted hydrogen bonds. rsc.org X-ray diffraction studies have shown that in the crystal lattice, each protonated glycinamide cation ([H₂NCH₂CONH₂]⁺) is hydrogen-bonded to four adjacent chloride (Cl⁻) ions. rsc.org These interactions involve the hydrogen atoms from both the protonated amino group (-NH₃⁺) and the amide group (-CONH₂). rsc.org The crystal structure of a recently identified polymorph, β-H₂LCl, also displays a dense 3D framework built upon these strong intermolecular interactions. rsc.orgresearchgate.net In the solid state, there are no intramolecular hydrogen bonds; the structure is entirely dictated by the packing forces and the extensive intermolecular hydrogen bonding that satisfies all available donors and acceptors. rsc.orgresearchgate.net

In solution, a competition arises between the formation of intramolecular hydrogen bonds and intermolecular hydrogen bonds with the solvent. lookchem.comnih.gov As detailed in the previous section, the outcome depends on the solvent's properties.

Intramolecular Bonding: In solvents that are poor hydrogen bond acceptors, such as acetonitrile, the internal N-H···N hydrogen bond is favored, leading to a folded conformation. lookchem.com

Intermolecular Bonding: In solvents that are strong hydrogen bond acceptors, like DMSO or water, the intramolecular bond is broken. lookchem.comsmolecule.com The solute's hydrogen bond donors (N-H groups) instead form strong intermolecular hydrogen bonds with the solvent molecules. lookchem.com This results in an extended conformation where the molecule is fully solvated.

This switchable behavior highlights the conformational flexibility of the glycinamide backbone and its sensitivity to environmental polarity and hydrogen bonding capacity. lookchem.comnih.gov

Table 2: Predominant Hydrogen Bonding in this compound
State/SolventBonding TypeKey InteractionsResulting Structure
Solid State (Crystal)Intermolecular (Charge-Assisted)-NH₃⁺∙∙∙Cl⁻ and -CONH₂∙∙∙Cl⁻3D Crystalline Network rsc.org
Gas PhaseIntramolecularAmino N ∙∙∙ H-N AmideFolded Monomer uva.esillinois.edu
Solution (e.g., DMSO)IntermolecularSolute N-H ∙∙∙ Solvent Acceptor (e.g., O=S)Extended, Solvated Monomer lookchem.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, MP2)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), are instrumental in investigating the electronic structure and energetics of glycinamide (B1583983). acs.org These methods have been used to predict various properties, including conformational energies, optimized geometries, and interaction energies. acs.orgresearchgate.net Studies have shown that DFT methods, such as B3LYP, when paired with appropriate basis sets like 6-311+G**, can provide results in good agreement with higher-level MP2 calculations and experimental data for glycine (B1666218) and glycinamide systems. acs.orgresearchgate.netresearchgate.net For instance, the reliability of the DFT/Becke3LYP method with an aug-cc-pVDZ basis set has been shown to yield vibrational frequencies for glycine conformers that are very similar to those obtained with MP2. acs.org

The potential energy surface (PES) represents the energy of a molecule as a function of its geometry. yale.edu Mapping this surface is crucial for identifying stable conformations (energy minima) and transition states (saddle points) that connect them. For glycinamide, computational studies have explored the conformational landscape to understand its flexibility. researchgate.netaanda.org The PES of a molecule like glycinamide is complex, with multiple valleys corresponding to different stable conformers and passes between them representing the energy barriers for conformational transitions. yale.edu For example, computations have indicated that tunnelling between the most stable conformation of glycinamide and its mirror image involves overcoming a barrier of approximately 100 cm⁻¹, a feature of its potential energy surface. aanda.orgaanda.org This mapping helps in understanding the pathways of molecular reactions and conformational changes. yale.edursc.org

Geometry optimization calculations are used to locate the minimum-energy structures of molecules. For glycinamide, several stable conformers have been identified using these methods. researchgate.net DFT calculations at the B3LYP/6-311+G** level of theory have predicted at least four stable conformers with C1 symmetry. researchgate.net The global minimum, both in the gas phase and in an aqueous solvent model, was identified as a conformer stabilized by an intramolecular hydrogen bond between the amide and amine groups. researchgate.net The process of geometry optimization can be complex for systems with significant intermolecular interactions, and specialized coordinate systems have been developed to improve efficiency. nih.govwayne.edu

Table 1: Calculated Relative Energies of Stable Glycinamide Conformers This table summarizes the relative energies of stable glycinamide conformers calculated at the B3LYP/6-311+G** level, highlighting the most stable structure.

ConformerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous Phase (Parentheses)Key FeatureSource
IV 0.00(0.00)Global minimum, intramolecular H-bond researchgate.net
V 1.13(1.61)Higher energy conformer researchgate.net
VI 1.48(1.49)Higher energy conformer researchgate.net
VII 2.50(2.81)Highest energy conformer researchgate.net

Calculating the binding energy is essential for understanding the strength of intermolecular interactions, such as hydrogen bonding. In studies involving glycinamide as a model for protein-ligand interactions, DFT methods have been used to compute the binding energies of hydrogen-bonded complexes. researchgate.net These calculations often require corrections for the basis set superposition error (BSSE) to ensure accuracy. researchgate.net

In one study, the binding energies of different glycinamide conformers with the {100} surface of sodium chloride were examined. The results indicated that the amide NH₂ group forms a stronger bond with the surface than the amino NH₂ group, with a binding energy difference of 3.8 kcal/mol. researchgate.net This highlights how different functional groups within the molecule contribute to its interaction with other substances.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes and interactions with the solvent. researchgate.netrsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time.

The interaction between a solute like glycinamide and the surrounding solvent molecules is critical for its behavior in solution. uni-hamburg.de MD simulations have been employed to investigate these interactions in detail. For example, simulations of a glycinamide conformer in a dimethyl sulfoxide (B87167) (DMSO) solvent box showed that the system's stability is enhanced when intermolecular hydrogen bonds between glycinamide's NH hydrogens and the solvent's oxygen atoms are intact. researchgate.net The disruption of these bonds at higher temperatures leads to decreased stability. researchgate.net

Studies on related peptide systems, such as glycyl-L-prolyl-glycinamide HCl, have used simulation techniques to show how different co-solutes, like glucose and trehalose, interact with the peptide and the surrounding water molecules. researchgate.net These simulations reveal that the solvent can mediate the formation of specific peptide structures. researchgate.net

MD simulations allow for the direct observation of conformational transitions. In simulations of glycinamide in DMSO, changes in the O-C-C-N torsional angle were monitored over time, revealing fluctuations and transitions between different conformations. researchgate.net The stability of specific conformers is influenced by both intramolecular and intermolecular forces. NMR experiments combined with computational studies have shown the prevalence of an intramolecularly hydrogen-bonded conformation in certain solvents. researchgate.net

The relative stability of different conformers, as determined by quantum chemical calculations, dictates their population at equilibrium. researchgate.net Conformer IV of glycinamide was found to be the global minimum in both gas and aqueous phases, indicating its high stability. researchgate.net Furthermore, theoretical calculations have identified low-energy pathways for transitions between conformations, such as the ~100 cm⁻¹ barrier for tunnelling between mirror-image forms of the most stable conformer, which points to a dynamic equilibrium between structures. aanda.orgaanda.org

Table 2: Key Parameters from MD Simulation of Glycinamide in DMSO This table presents data from a 2-picosecond molecular dynamics simulation, showing the range of key geometric parameters that describe the conformational dynamics of glycinamide.

ParameterDescriptionObserved Range During SimulationSource
O-C-C-N Torsional Angle Measures the rotation around the central C-C bondVaries, leading to changes in N-N distance researchgate.net
Intermolecular Hₐ···O₁ Distance Distance of a key H-bond between glycinamide and DMSO1.514 - 2.654 Å researchgate.net
N···N Distance Distance between the two nitrogen atoms in glycinamideVaries with the O-C-C-N torsional angle researchgate.net

Astrochemical Modeling of Glycinamide Abundance

Glycinamide (NH₂CH₂C(O)NH₂) is a molecule of significant interest in astrochemistry, primarily because it is considered a direct precursor to glycine, the simplest amino acid. nsf.gov Theoretical models predict that glycinamide could be a feasible intermediate in the formation of glycine in interstellar environments. aanda.org This has prompted dedicated searches for its signature in star-forming regions.

One of the most notable searches was conducted using the Atacama Large Millimetre/submillimetre Array (ALMA) towards the high-mass star-forming region Sagittarius B2(N), specifically the hot molecular core Sgr B2(N1S). aanda.orgdntb.gov.ua Despite extensive observations, this survey did not result in a definitive detection of glycinamide. aanda.orgrsc.org Based on the non-detection, scientists were able to calculate an upper limit for its column density, which is the number of molecules in a column of unit area. The derived column density upper limit for glycinamide towards Sgr B2(N1S) was determined to be ≤1.5 × 10¹⁶ cm⁻². aanda.orgdntb.gov.ua

Furthermore, astrochemical kinetics models, which simulate the chemical evolution of molecules in interstellar space, suggest that the actual abundance of glycinamide may be even lower. nsf.gov These models predict that its abundance could be at least one order of magnitude below the observational upper limit. aanda.orgdntb.gov.ua This implies that the emission from glycinamide in a chemically rich and dense source like Sgr B2(N) is likely well below the current spectral confusion limit, where the signals from numerous other molecules overlap and mask the signature of less abundant species. aanda.orgaanda.org Future searches may benefit from targeting sources with lower spectral confusion, such as the Galactic Center shocked region G+0.693-0.027. dntb.gov.ua

Computational studies have proposed several plausible pathways for the formation of glycinamide in the conditions of the interstellar medium (ISM), primarily occurring on the surfaces of icy dust grains.

Hydrolysis of Aminoacetonitrile (B1212223): One of the most frequently cited formation routes is the hydrolysis of aminoacetonitrile (NH₂CH₂CN) on the surface of interstellar ice grains. researchgate.net Aminoacetonitrile has been detected in the ISM and is a key molecule in the proposed Strecker synthesis of amino acids under astrophysical conditions. aanda.orgaanda.org In this pathway, aminoacetonitrile reacts with water (H₂O), a major component of interstellar ices, to produce glycinamide. researchgate.net This reaction is considered a critical intermediate step that leads to the eventual formation of glycine through a subsequent hydrolysis of glycinamide. researchgate.net

Grain-Surface Radical-Radical Reactions: Alternative formation mechanisms involve the combination of reactive radical species on grain surfaces. Astrochemical models that include a broad range of grain-surface and bulk-ice kinetics have explored these possibilities. aanda.org Plausible radical-radical pathways for glycinamide include:

NH₂CH₂ + NH₂CO → NH₂CH₂C(O)NH₂ (Glycinamide) This reaction involves the combination of the aminomethyl radical (NH₂CH₂) and the carbamoyl (B1232498) radical (NH₂CO). aanda.org These radicals can be formed from the cosmic-ray-induced photodissociation or chemical H-atom abstraction from abundant and previously detected precursor molecules: methylamine (B109427) (NH₂CH₃) and formamide (B127407) (NH₂CHO), respectively. aanda.orgaanda.org The significant abundances of both methylamine and formamide observed in sources like Sgr B2(N1S) suggest this could be a viable production pathway for glycinamide. aanda.org

NH₂COCH₂ + NH₂ → NH₂CH₂C(O)NH₂ (Glycinamide) Another potential route is the reaction of the acetamide-related radical (NH₂COCH₂) with an amino radical (NH₂). aanda.org

These radical-based formation routes are particularly relevant in models where radicals, released as icy mantles warm up, can diffuse across the grain surface and react. aanda.org

The non-detection of glycinamide provides a crucial constraint on its abundance relative to other chemically related molecules that have been successfully detected in the same interstellar regions. The analysis of the observational data from Sgr B2(N1S) reveals that glycinamide is significantly less abundant than some of its proposed precursors and related species. aanda.orgrsc.org

Specifically, the derived column density upper limit indicates that glycinamide is at least seven times less abundant than aminoacetonitrile and 1.8 times less abundant than urea (B33335) in this source. aanda.orgrsc.org It is also orders of magnitude less abundant than its potential radical precursors, formamide and methylamine. rsc.org Astrochemical kinetics models further suggest that glycinamide could be 40 to 100 times less abundant than urea. aanda.org

Table 1: Column Densities of Glycinamide and Related Molecules in Sagittarius B2(N1S)
Compound NameChemical FormulaColumn Density (cm⁻²)Reference
GlycinamideNH₂CH₂C(O)NH₂≤1.5 × 10¹⁶ aanda.orgrsc.org
AminoacetonitrileNH₂CH₂CN1.0 × 10¹⁷ rsc.org
UreaNH₂C(O)NH₂2.7 × 10¹⁶ rsc.org
FormamideNH₂CHO3.2 × 10¹⁸ rsc.org
MethylamineCH₃NH₂5.8 × 10¹⁷ rsc.org

An important comparison is with its structural isomer, glycolamide (NH₂C(O)CH₂OH). While glycinamide remains elusive, syn-glycolamide was recently detected for the first time in the interstellar medium, specifically in the G+0.693-0.027 molecular cloud. The detection of one isomer but not the other suggests that their abundances are governed by the kinetics of specific formation pathways rather than thermodynamic equilibrium. The formation of glycolamide can be favored by certain radical-radical reactions on grain surfaces, and its detection provides critical clues for understanding the production of complex organic molecules in space.

Biological Activity and Mechanistic Studies

Research on Depigmentation Mechanisms

Glycinamide (B1583983) hydrochloride has demonstrated potential as a skin depigmenting agent, operating through the modulation of melanin (B1238610) synthesis pathways. nih.govnih.govmdpi.com

Inhibition of Melanin Production Pathways

The primary mechanism behind the depigmenting effect of glycinamide hydrochloride lies in its ability to interfere with the signaling cascade that leads to melanin production. nih.govmdpi.com

The synthesis of melanin is a complex process initiated by signaling molecules like the α-melanocyte stimulating hormone (α-MSH). nih.govresearchgate.net The binding of α-MSH to its receptor, MC1R, on melanocytes triggers a cascade involving the production of cyclic adenosine (B11128) monophosphate (cAMP) and the activation of protein kinase A (PKA). nih.govresearchgate.net PKA then phosphorylates the cAMP response element-binding protein (CREB). nih.govresearchgate.net This phosphorylated CREB (p-CREB) moves into the nucleus and activates the expression of the microphthalmia-associated transcription factor (MITF). nih.govnih.govresearchgate.net MITF is a master regulator that controls the expression of several melanogenic genes, including tyrosinase. nih.govnih.gov

Studies have shown that this compound effectively suppresses the phosphorylation of CREB and the subsequent expression of MITF in response to α-MSH stimulation. nih.govnih.govmdpi.com This disruption of the signaling pathway at an early stage prevents the upregulation of tyrosinase and other enzymes necessary for melanin production, ultimately leading to a reduction in melanin content. nih.govnih.govmdpi.com

Structure-Activity Relationship in Melanogenesis

The specific chemical structure of glycinamide is crucial for its anti-melanogenic activity. Research has demonstrated that while glycinamide effectively inhibits melanin production, related compounds such as glycine (B1666218) and N-acetyl glycinamide are inactive. nih.govresearchgate.netnih.gov This highlights the importance of the amide group (-NH2) and the unacetylated primary amine for its biological function. The hydrochloride salt form is often used to enhance its stability and solubility. nih.govresearchgate.net It is believed that the structural similarity of certain low-molecular-weight anti-melanogenic peptides, which often terminate in a glycinamide moiety, to a segment of α-MSH allows them to act as antagonists at the MC1R, thereby blocking the initiation of the melanogenesis signaling cascade. mdpi.comresearchgate.net The anti-melanogenic potency of glycinamide has been reported to be significantly higher than that of arbutin, a well-known depigmenting agent. nih.govmdpi.com

Collagen Production and Wound Healing Research

Beyond its effects on pigmentation, this compound has been investigated for its role in promoting collagen synthesis and wound healing.

Enhancement of Collagen Synthesis in Dermal Fibroblasts

In studies involving human dermal fibroblasts, glycinamide has been identified as a potent stimulator of collagen production. dntb.gov.uanih.govnih.gov When compared to a range of other amino acids and their amidated forms, glycinamide was found to be the most effective at enhancing the secretion of collagen. dntb.gov.uanih.govnih.gov Glycine itself showed a lesser effect, while other glycine derivatives like N-acetyl glycine and glycyl glycine did not exhibit similar activity. dntb.gov.uanih.govresearchgate.net

Glycinamide was observed to increase the protein levels of both type I and type III collagen. dntb.gov.uaresearchgate.netmdpi.com Interestingly, this increase in collagen protein occurred without a corresponding increase in the mRNA levels of COL1A1 and COL3A1, the genes that code for these collagen types. dntb.gov.uaresearchgate.netmdpi.com This suggests that glycinamide's mechanism of action is likely post-transcriptional, potentially influencing the translation of collagen mRNA or the stability and secretion of the collagen protein itself.

Furthermore, the combination of glycinamide with ascorbic acid (a known cofactor in collagen synthesis) has been shown to synergistically enhance collagen production and promote wound closure in fibroblast cultures to a degree comparable to transforming growth factor-β1 (TGF-β1), a potent growth factor. dntb.gov.uanih.govmdpi.com However, unlike TGF-β1, glycinamide and ascorbic acid did not induce the differentiation of fibroblasts into myofibroblasts, as indicated by the stable levels of α-smooth muscle actin. dntb.gov.uanih.govmdpi.com

Compound/TreatmentEffect on Collagen ProductionEffect on COL1A1/COL3A1 mRNAEffect on α-Smooth Muscle Actin
Glycinamide Increased Type I & III Collagen ProteinNo significant changeNo significant change
Glycine Increased collagen production (less than glycinamide)Not specifiedNot specified
N-acetyl glycine, Glycyl glycine No significant effectNot specifiedNot specified
Ascorbic Acid (AA) Increased Collagen I proteinIncreasedNo significant change
Glycinamide + AA Synergistically enhanced collagen productionNot specifiedNo significant change
TGF-β1 Increased Collagen I & III ProteinIncreasedIncreased

Antiproliferative Activity and Cancer Research

Glycinamide and its derivatives have been investigated for their potential antiproliferative effects against various cancer cell lines. Notably, metal complexes involving glycinamide have demonstrated selective activity. Research on mononuclear cobalt(II) and copper(II) complexes with glycinamide revealed moderate antiproliferative activity and selectivity towards the MCF-7 human breast cancer cell line. iucr.orgrsc.orgresearchgate.net Specifically, the complexes [Co(H2O)2(HL)2]Cl2 and [CuCl2(HL)2] (where HL is glycinamide) were identified as having this moderate, selective activity. iucr.orgrsc.org

Furthermore, the enzyme glycinamide ribonucleotide transformylase (GART), which is part of the purine (B94841) biosynthesis pathway, has been linked to cancer progression. nih.gov Increased expression of GART is associated with a poor prognosis in hepatocellular carcinoma and has been shown to promote the proliferation of liver cancer cells. nih.gov Antifolate drugs that target GART, which are structurally related to glycinamide ribonucleotide, have been developed as potential antitumor agents. nih.gov Derivatives of glycinamide have also shown cytotoxicity against other cancer cell lines, including the MDA-MB-231 breast cancer line. researchgate.net

The antitumor activity of glycinamide-related compounds is heavily influenced by their molecular structure. For antifolates that target glycinamide ribonucleotide formyltransferase (GARFTase), structural modifications to the side chain and aromatic ring are crucial for their efficacy. nih.gov These targeted antifolates, which are poor substrates for the reduced folate carrier (RFC), are designed for selective uptake by tumors expressing folate receptors (FRs) and the proton-coupled folate transporter (PCFT). nih.gov The specific binding and inhibitory potency against GARFTase are directly related to the antifolate's structure, including the conformation of the terminal carboxylates of the l-glutamate moiety. nih.gov

In the case of metal complexes, the coordination environment of the metal ion with glycinamide ligands dictates their biological activity. For instance, copper(II) and cobalt(II) complexes where glycinamide acts as an N,O-bidentate ligand exhibit antiproliferative activity against MCF-7 cells. iucr.orgrsc.org The specific geometry, such as a trans-fashion coordination in copper complexes and a cis-fashion in cobalt complexes, is a key structural feature. iucr.org

For glycinamide itself, studies on its various biological activities have highlighted the importance of the free amide group. In certain assays, derivatives such as N-acetyl glycinamide were found to be inactive, indicating a specific structure-activity relationship where the unmodified glycinamide structure is essential. researchgate.netresearchgate.netresearchgate.net

Role in Osteoblast Differentiation and Bone Regeneration

This compound has been shown to play a significant role in bone regeneration through its synergistic interaction with Bone Morphogenetic Protein 2 (BMP2). nih.govnih.gov BMP2 is a growth factor widely used to promote bone healing, but its use can be associated with adverse effects at high doses. nih.gov Studies have found that combining glycinamide with BMP2 synergistically stimulates the differentiation of osteoblasts, the cells responsible for new bone formation. researchgate.netnih.gov

This synergy was observed in both mouse osteoblast cell lines (MC3T3-E1) and human bone marrow mesenchymal stem cells (BMSCs). nih.govnih.gov The combination of glycinamide and BMP2 led to a significant increase in alkaline phosphatase (ALP) activity, a key early marker of osteoblast differentiation. researchgate.netnih.gov Furthermore, the expression of critical osteoblast marker genes, including RUNX2, ALP, COL1A1, BSP, and OSX, was markedly increased with the combined treatment compared to BMP2 alone. nih.gov In an in vivo mouse model with calvarial defects, the combination of glycinamide and BMP2 resulted in enhanced bone volume, a higher bone volume to tissue volume ratio, and increased trabecular numbers, indicating more robust and mature bone formation. researchgate.netnih.govnih.gov

Table 1: Effect of Glycinamide (GA) and BMP2 on Osteoblast Differentiation Markers An interactive data table is available below.

Treatment GroupAlkaline Phosphatase (ALP) ActivityExpression of Osteoblast Marker Genes (RUNX2, COL1A1, etc.)
Control BaselineBaseline
Glycinamide (GA) Alone IncreasedIncreased
BMP2 Alone Significantly IncreasedSignificantly Increased
GA + BMP2 Synergistically Increased Synergistically Increased
Effect of Glycinamide (GA) and BMP2 on Osteoblast Differentiation Markers
Treatment GroupAlkaline Phosphatase (ALP) ActivityExpression of Osteoblast Marker Genes (RUNX2, COL1A1, etc.)
ControlBaselineBaseline
Glycinamide (GA) AloneIncreasedIncreased
BMP2 AloneSignificantly IncreasedSignificantly Increased
GA + BMP2Synergistically IncreasedSynergistically Increased

A key mechanism behind the synergistic effect of glycinamide and BMP2 is the formation of nanocomplexes that facilitate enhanced cellular uptake. researchgate.netnih.gov Glycinamide readily forms these nanocomplexes with BMP2 through strong electrostatic interactions. nih.govnih.gov The formation of these complexes has been examined and confirmed using techniques such as scanning electron microscopy, circular dichroism, and ultraviolet-visible spectroscopy. nih.govnih.govresearchgate.net

These nanocomplexes appear to be more efficiently absorbed by cells, leading to a more potent biological effect. nih.gov This enhanced cellular uptake is a critical step that allows the synergistic signaling of glycinamide and BMP2 inside the cell, ultimately leading to the potentiation of osteoblast differentiation and subsequent bone regeneration. researchgate.netnih.gov This mechanism provides a promising therapeutic strategy for individuals with bone defects, as it may allow for the use of lower, safer doses of BMP2 while achieving a strong regenerative outcome. nih.govnih.gov

Table 2: Summary of Research Findings on this compound An interactive data table is available below.

Area of StudyKey FindingMechanism
Synergy with Ascorbic Acid Enhanced collagen production and wound healing. nih.govnih.govActs on different stages of collagen synthesis pathway. dntb.gov.ua
Antiproliferative Activity Metal complexes show moderate activity against MCF-7 cells. iucr.orgrsc.orgCoordination of glycinamide to metal ions (Co, Cu). iucr.org
Bone Regeneration Synergistically promotes osteoblast differentiation with BMP2. researchgate.netnih.govFormation of nanocomplexes enhances cellular uptake. nih.govnih.gov
Summary of Research Findings on this compound
Area of StudyKey FindingMechanism
Synergy with Ascorbic AcidEnhanced collagen production and wound healing. nih.govnih.govActs on different stages of collagen synthesis pathway. dntb.gov.ua
Antiproliferative ActivityMetal complexes show moderate activity against MCF-7 cells. iucr.orgrsc.orgCoordination of glycinamide to metal ions (Co, Cu). iucr.org
Bone RegenerationSynergistically promotes osteoblast differentiation with BMP2. researchgate.netnih.govFormation of nanocomplexes enhances cellular uptake. nih.govnih.gov

Enzymatic Reactions and Hydrogel Applications

This compound and its derivatives are implicated in fundamental biochemical pathways and have been adapted for advanced biomedical applications, including tissue engineering.

Glycinamide is a crucial component in the de novo synthesis of purine nucleotides, a fundamental process for all life. In this pathway, this compound serves as a reagent in the synthesis of glycinamide ribonucleotide (GAR), which is also known as phosphoribosyl-glycinamide. wikipedia.orghmdb.ca This step is an early and essential part of building the purine ring structure. nih.gov

The reaction is catalyzed by the enzyme phosphoribosylamine-glycine ligase (purD). nih.gov This enzyme facilitates the conversion of phosphoribosylamine (B1198786) (PRA), glycine, and ATP into GAR and ADP. nih.gov GAR is then subsequently modified in the following steps of the pathway, for instance by GAR formyltransferase (PurT), to continue the assembly of the final inosine (B1671953) monophosphate (IMP) molecule, the precursor for both adenosine and guanosine (B1672433) nucleotides. nih.govnih.gov The entire process involves a series of ten enzymatic steps, with the formation of GAR being the second. mdpi.com In some organisms, including humans, the enzymes for the second, third, and fifth steps of the pathway are part of a single trifunctional protein. nih.gov

This compound has been identified as a component for creating hydrogels suitable for biomedical applications like tissue engineering. biosynth.com More prominently, hydrogels are synthesized using a polymer derivative, poly(N-acryloyl glycinamide) (PNAGA). researchgate.netresearchgate.net These PNAGA-based hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water, making them promising materials for scaffolds in soft tissue engineering. researchgate.neteurekalert.org

Researchers have developed printable PNAGA nanocomposite hydrogels, which demonstrate high strength and elasticity. researchgate.net A key feature of PNAGA-based hydrogels is their thermo-responsive nature. researchgate.neteurekalert.org The polymer chains contain side chains with dual-amide moieties that form strong hydrogen bonds. researchgate.neteurekalert.org These bonds can be broken at elevated temperatures and reformed upon cooling, giving the material a "shape memory" capability. eurekalert.org This property allows for the creation of scaffolds with a tunable elastic modulus; by compressing the hydrogel at a high temperature and then cooling it, the material retains its new shape and altered mechanical properties, which can be tailored to match different natural tissues. eurekalert.org To enhance their biological functionality, these hydrogels can be combined with peptides to improve cell adhesion, proliferation, and differentiation. eurekalert.org

Investigation as an N-Methyl-D-Aspartate Receptor Antagonist

The interaction of glycinamide and its derivatives with the N-Methyl-D-Aspartate (NMDA) receptor is complex. While glycinamide itself has been shown to act as a positive modulator at the NMDA receptor's glycine binding site, a specific derivative, N-(2-Indanyl)-glycinamide hydrochloride (CHF3381), has been developed and investigated as a low-affinity, noncompetitive NMDA receptor antagonist. nih.govresearchgate.netnih.gov Direct administration of glycinamide into the mouse cerebellum led to an increase in cyclic guanosine monophosphate (cGMP) levels, an effect that was blocked by an NMDA antagonist, suggesting glycinamide enhances the receptor's activity. nih.gov In contrast, the derivative CHF3381 blocks the receptor and has been studied for its pain-relieving effects. nih.govresearchgate.net

The NMDA receptor antagonist derivative, N-(2-Indanyl)-glycinamide hydrochloride (CHF3381), has demonstrated significant antinociceptive (pain-reducing) effects in various experimental models of inflammatory and neuropathic pain. nih.gov In a model of inflammatory pain induced by carrageenan, CHF3381 suppressed both thermal and mechanical hyperalgesia. nih.govresearchgate.net It also preferentially inhibited the late phase of the mouse formalin test, which is associated with inflammatory pain mechanisms. nih.govresearchgate.net

In models of neuropathic pain, CHF3381 was effective in relieving both cold and mechanical allodynia in rats with a sciatic nerve injury. nih.govresearchgate.net Furthermore, it reversed mechanical hyperalgesia in a model of diabetic neuropathy. nih.govresearchgate.net Notably, chronic administration of CHF3381 did not lead to the development of tolerance in the formalin test, a common issue with opioid analgesics. nih.govresearchgate.net Separately, studies on glycinamide itself (not the CHF3381 derivative) have also shown that its ingestion can induce potent and prolonged antinociception in rats. nih.gov

The antinociceptive profile of N-(2-Indanyl)-glycinamide hydrochloride (CHF3381) has been directly compared to other NMDA receptor antagonists, namely memantine (B1676192), and the anticonvulsant gabapentin (B195806). nih.gov The comparative studies revealed distinct efficacy profiles across different pain models. nih.govresearchgate.net

In an in vitro model using isolated rat spinal cords, both CHF3381 and memantine inhibited the "wind-up" phenomenon, a measure of central sensitization, whereas gabapentin did not. nih.govresearchgate.net In inflammatory pain models, CHF3381 suppressed both thermal and mechanical hyperalgesia. nih.govresearchgate.net Memantine showed a partial reversal of both, while gabapentin only reversed mechanical hyperalgesia and had no effect on thermal hyperalgesia. nih.govresearchgate.net

The differences were also pronounced in neuropathic pain models. In rats with sciatic nerve injury, CHF3381 relieved both cold and mechanical allodynia. nih.govresearchgate.net In contrast, memantine was inactive in this model, and gabapentin only blocked cold allodynia with marginal effects on mechanical allodynia. nih.govresearchgate.net In a diabetic neuropathy model, CHF3381 and memantine both produced an antinociceptive effect, while gabapentin had no significant effect. nih.govresearchgate.net

Comparative Efficacy in Pain Models

Pain Model N-(2-Indanyl)-glycinamide hydrochloride (CHF3381) Memantine Gabapentin
Wind-Up Phenomenon Inhibition nih.govresearchgate.net Inhibition nih.govresearchgate.net No Effect nih.govresearchgate.net
Inflammatory Pain (Carrageenan) Reversal of thermal & mechanical hyperalgesia nih.govresearchgate.net Partial reversal of thermal & mechanical hyperalgesia nih.govresearchgate.net Reversal of mechanical hyperalgesia only nih.govresearchgate.net
Neuropathic Pain (Sciatic Nerve Injury) Relief of cold & mechanical allodynia nih.govresearchgate.net Inactive nih.govresearchgate.net Relief of cold allodynia only nih.govresearchgate.net
Neuropathic Pain (Diabetic) Reversal of mechanical hyperalgesia nih.govresearchgate.net Antinociceptive effect observed nih.govresearchgate.net No significant effect nih.govresearchgate.net

| Inflammatory Pain (Formalin Test) | Inhibition of late phase nih.govresearchgate.net | Inhibition of late phase nih.govresearchgate.net | Inhibition of late phase only nih.govresearchgate.net |

Coordination Chemistry and Metal Complexes

Ligand Binding Studies with Transition Metals

Glycinamide (B1583983) hydrochloride has been the subject of ligand binding studies with several first-row transition metals, including cobalt(II), nickel(II), and copper(II). These studies have led to the synthesis and characterization of a series of new coordination compounds, revealing the ligand's ability to adapt its binding mode depending on the metal ion and the reaction conditions. The coordination of glycinamide can lead to the formation of stable, well-defined metal complexes.

Binding Modes: Amine and Carbonyl Oxygen Chelation

In its coordination with transition metals, glycinamide primarily acts as a neutral ligand. A common binding mode involves the formation of a five-membered chelate ring through coordination of the metal ion with both the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. rsc.orgresearchgate.net This bidentate chelation is a favored coordination mode, contributing to the stability of the resulting complexes.

However, glycinamide can also act as a monodentate ligand, coordinating to the metal center solely through the amino nitrogen atom. The specific binding mode adopted can be influenced by factors such as the nature of the metal ion and the other ligands present in the coordination sphere.

Formation of Mononuclear and Polymeric Complexes

The reaction of glycinamide hydrochloride with transition metal salts can yield both mononuclear and polymeric complexes. For instance, the reaction of cobalt(II) and nickel(II) halides with this compound results in the formation of isostructural mononuclear complexes. In these complexes, the central metal ion is coordinated by two glycinamide ligands and two water molecules, with the halide ions acting as counter-ions. An example of such a mononuclear complex is [Co(H₂O)₂(HL)₂]Cl₂, where HL represents the neutral glycinamide ligand. rsc.orgresearchgate.net

In contrast, the coordination chemistry of glycinamide with copper(II) has been shown to produce more varied structures, including a one-dimensional coordination polymer. In one such instance, a complex with the formula {[Cu(HL)₂]₂[Cu₂I₆]}n was formed, which features a polymeric chain of alternating cationic [Cu(HL)₂]²⁺ units and anionic [Cu₂I₆]²⁻ units. This demonstrates the capacity of glycinamide to facilitate the assembly of extended supramolecular structures. rsc.orgresearchgate.net

Structural Elucidation of Metal Complexes

For example, the structures of the mononuclear cobalt(II) and nickel(II) complexes, such as [Co(H₂O)₂(HL)₂]Cl₂ and [Ni(H₂O)₂(HL)₂]Cl₂, have been characterized, revealing an octahedral coordination environment around the central metal ion. rsc.orgresearchgate.net Similarly, the structure of the mononuclear copper complex, [CuCl₂(HL)₂], has been elucidated, showing a different coordination geometry. rsc.orgresearchgate.net The detailed structural information obtained from these studies is crucial for understanding the properties and potential applications of these metal complexes.

Biological Implications of Metal-Glycinamide Complexes

Preliminary investigations into the biological activity of transition metal complexes of glycinamide have indicated their potential as antiproliferative agents. The coordination of the metal ion to the glycinamide ligand can lead to compounds with enhanced biological properties compared to the free ligand.

Enhanced Antiproliferative Activity

Select glycinamide-metal complexes have been screened for their in vitro antiproliferative activity against human tumor cell lines. Notably, the cobalt(II) complex [Co(H₂O)₂(HL)₂]Cl₂ and the copper(II) complex [CuCl₂(HL)₂] have demonstrated moderate antiproliferative activity and selectivity towards the human breast tumor cell line MCF-7. rsc.orgresearchgate.net

The cytotoxic effects of these complexes were evaluated using standard assays to determine their half-maximal inhibitory concentration (IC₅₀), which is a measure of the concentration of a substance needed to inhibit a biological process by half. The results for the cobalt and copper complexes against the MCF-7 cell line are presented in the table below.

CompoundIC₅₀ (μM) against MCF-7 cells
[Co(H₂O)₂(HL)₂]Cl₂41.3 ± 4.5
[CuCl₂(HL)₂]56.4 ± 3.2

These findings suggest that the coordination of cobalt and copper to glycinamide can result in compounds with potential anticancer properties, warranting further investigation into their mechanism of action. rsc.orgresearchgate.net

Influence of Metal Ion and Ligand Stoichiometry

The antiproliferative activity of metal-glycinamide complexes appears to be influenced by both the nature of the central metal ion and the stoichiometry of the ligand. A comparison of the cytotoxic data for the cobalt(II) and copper(II) complexes reveals differences in their potency. The cobalt complex, with a metal-to-ligand ratio of 1:2 and an octahedral geometry, exhibited a lower IC₅₀ value, indicating higher potency against the MCF-7 cell line compared to the copper complex, which has a different stoichiometry and coordination environment. rsc.orgresearchgate.net

Prebiotic Chemistry and Origin of Life Research

Glycinamide (B1583983) as a Precursor for Peptides in Primordial Earth Conditions

The synthesis of peptides, the building blocks of proteins, from individual amino acids in a prebiotic aqueous environment is a significant challenge due to high activation energies and unfavorable thermodynamics. eppcgs.orgeppcgs.org Glycinamide (Gly-NH₂), which is believed to have existed in the primeval sea, is considered a plausible precursor for the abiotic synthesis of peptides. eppcgs.orgeppcgs.org Early research in the 1960s demonstrated that glycinamide could polymerize into polyglycine when heated in an aqueous solution, suggesting its potential for peptide formation under primitive Earth conditions. royalsocietypublishing.orgnih.gov

The presence of an amide group in glycinamide, as opposed to the carboxylic acid group in glycine (B1666218), makes it a better nucleophile. royalsocietypublishing.org This enhanced nucleophilicity facilitates the formation of amide bonds, the fundamental linkages in peptides. royalsocietypublishing.org This intrinsic reactivity suggests that amino acid amides like glycinamide could have been key players in the initial stages of peptide synthesis before the evolution of more complex biological machinery. royalsocietypublishing.org

Abiotic Synthesis of Peptide Libraries from Amino Acid Amides

A significant finding in prebiotic chemistry research is the ability of amino acid amides to form a diverse range of peptides without the need for activating agents. eppcgs.orgeppcgs.org Experiments have shown that amino acid amides are compatible with all 20 standard amino acids, enabling the generation of a varied peptide library. eppcgs.orgeppcgs.org This is a crucial step toward understanding how the chemical complexity necessary for life could have arisen from simpler starting materials.

The process involves the direct polymerization of amino acid amides, which can lead to the formation of linear oligopeptides, oligopeptide amides, and even cyclic oligopeptides. eppcgs.orgeppcgs.org Furthermore, amino acid amides can act as a "bridge," facilitating the participation of free amino acids in the formation of more complex peptide structures. eppcgs.org This suggests a cooperative mechanism where amino acid amides not only self-assemble but also enhance the reactivity of other essential building blocks. eppcgs.org

Recent studies have highlighted the potential of condensing reagents like cyanamide (B42294) to facilitate the polymerization of amino acids and their derivatives, including glycinamide, into dipeptides and other small polymers under simulated early Earth conditions. nasa.govresearchgate.net

Role of Wet-Dry Cycles in Prebiotic Peptide Formation

Wet-dry cycles, which would have been common in environments like intertidal zones or evaporating puddles on the early Earth, are believed to have played a crucial role in facilitating condensation reactions necessary for the formation of biopolymers. eppcgs.orgnih.gov These cycles provide a mechanism to overcome the thermodynamic barrier of forming peptide bonds in an aqueous environment, where hydrolysis is favored. nih.gov

During the dry phase, the concentration of reactants increases, driving the equilibrium towards polymerization. researchgate.net Research has demonstrated that wet-dry cycles can effectively promote the oligomerization of glycine and other amino acids. nih.gov Specifically for glycinamide, these cycles have been shown to directly yield linear oligopeptides, oligopeptide amides, and cyclic oligopeptides at moderate temperatures and across a wide pH range, without the need for additional activating chemicals. eppcgs.orgeppcgs.org This robust formation of peptides under fluctuating environmental conditions strengthens the case for glycinamide as a key prebiotic precursor.

The table below summarizes the products formed from the wet-dry cycling of an amino acid amide (Alanine-NH₂, a close analogue of glycinamide).

ReactantProducts Identified
Ala-NH₂Linear Oligopeptides (Ala₂, Ala₃, Ala₄)
Oligopeptide Amides (Ala₂-NH₂, Ala₃-NH₂, Ala₄-NH₂, Ala₅-NH₂, Ala₆-NH₂)
Cyclic Oligopeptides (cyclo-Ala₂, cyclo-Ala₃, cyclo-Ala₄)
Data sourced from a study on prebiotic peptide formation via wet-dry reactions. eppcgs.org

Energetics and Thermodynamics of Glycinamide Polymerization

The formation of a peptide bond from two amino acids is thermodynamically unfavorable in water. nih.gov However, the polymerization of amino acid amides like glycinamide presents a more favorable thermodynamic landscape. eppcgs.org The reaction to form a peptide bond from an amino acid amide releases ammonia (B1221849) (NH₃) instead of water, a process that is thermodynamically less costly.

Recent thermodynamic modeling has revised the Gibbs energy required for peptide bond synthesis, suggesting it is more feasible under abiotic conditions than previously thought. nih.gov For instance, the estimated Gibbs energy for synthesizing a mole of a peptide bond at 25°C and 1 bar is significantly lower than earlier calculations. nih.gov

Studies have shown that amino acid amides have more favorable thermodynamic reaction effects in peptide formation compared to amino acids. eppcgs.org This inherent energetic advantage simplifies the process of peptide formation through the polymerization of amino acid amides. eppcgs.org The kinetic and thermodynamic hurdles for prebiotic peptide bond formation are effectively addressed by mechanisms like wet-dry cycles, which drive the reaction forward. eppcgs.org The unique energetics of these reactions allow for the possibility of catalyst-free peptide formation, a crucial consideration for the chemical evolution on a prebiotic Earth. eppcgs.orgeppcgs.org

Advanced Research Avenues and Future Directions

Pharmacokinetic and Bioavailability Studies of Glycinamide (B1583983) Hydrochloride Derivatives

Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of glycinamide derivatives is crucial for their development as therapeutic agents. While data on glycinamide hydrochloride itself is limited, studies on its derivatives and related compounds provide valuable insights into the future direction of pharmacokinetic research.

A key area of investigation is the oral bioavailability of these compounds. For instance, the tripeptide glycyl-prolyl-glycinamide (GPG-amide) has been studied as a potential antiretroviral prodrug. nih.gov Research using Caco-2 cell monolayers, a model of the human intestinal epithelium, revealed that GPG-amide is metabolized by the enzyme CD26 at the apical enterocyte membrane, releasing the active metabolite, glycinamide. nih.gov The resulting glycinamide was found to have an apparent permeability coefficient (Papp) of approximately 2 x 10⁻⁶ cm/s, suggesting it can be absorbed via the oral route. nih.gov

Another derivative, N-(2-Indanyl)-glycinamide hydrochloride (CHF3381), has been evaluated as a potential antiepileptic agent. Preclinical studies in mice and rats showed that after administration, brain drug levels were about 4-5 times higher than in plasma, indicating effective penetration of the blood-brain barrier. nih.gov

Pharmacokinetic studies on novel antifolates like glytrexate, which targets glycinamide ribonucleotide formyltransferase, also offer a template for future research. A study in rats determined its pharmacokinetic characteristics following both oral and intravenous administration, revealing poor oral bioavailability (0.57–1.15%) but a longer half-life compared to pemetrexed. frontiersin.org Such studies are essential for optimizing dosage forms and delivery systems.

Future pharmacokinetic research will likely focus on enhancing the oral bioavailability of glycinamide derivatives through methods like nanoemulsion formulations or the formation of ion-pairing complexes. frontiersin.org

Parameter12.5 mg/kg (Oral)25 mg/kg (Oral)50 mg/kg (Oral)2 mg/kg (Intravenous)
Tmax (h) 0.60 ± 0.220.50 ± 0.000.50 ± 0.000.03 ± 0.00
Cmax (ng/mL) 35.80 ± 22.1849.30 ± 19.33124.00 ± 54.494370.00 ± 388.91
AUC (0-t) (h·ng/mL) 48.92 ± 26.6698.78 ± 32.53204.30 ± 102.664280.00 ± 325.27
t1/2 (h) 1.15 ± 0.361.34 ± 0.201.25 ± 0.171.11 ± 0.11
Bioavailability (%) 1.15 ± 0.620.92 ± 0.300.57 ± 0.29-
Data adapted from a pharmacokinetic study of Glytrexate in rats. frontiersin.org

Further Optimization of Depigmenting and Collagen-Enhancing Agents

This compound has shown significant promise as a dermatological agent, specifically for its depigmenting and collagen-enhancing properties. Current and future research aims to optimize these effects for cosmetic and therapeutic applications.

Depigmenting Effects: A human clinical trial demonstrated the skin depigmentation efficacy of this compound. nih.govnih.gov In this double-blinded study, a product containing this compound was applied twice daily for eight weeks. nih.govnih.gov The results showed a significant reduction in the melanin (B1238610) index and an increase in skin lightness (L* value) and the individual topology angle (ITA°), which represents skin color, compared to the control group. nih.govnih.govresearchgate.net The mechanism is believed to involve the suppression of cAMP-responsive element-binding protein (CREB) activation and the reduced gene expression of microphthalmia-associated transcription factor (MITF) and tyrosinase (TYR). mdpi.comresearchgate.net

Future optimization in this area involves exploring other low-molecular-weight anti-melanogenic peptides that share the C-terminal glycinamide moiety. researchgate.netmdpi.com Additionally, research into different formulations and delivery systems, such as transdermal patches or nano-formulations, could enhance skin penetration and efficacy. mdpi.com

ParameterChange in Test Group (8 weeks)Change in Control Group (8 weeks)Statistical Significance (p-value)
Melanin Index Significant DecreaseNo Significant Change< 0.05
L value (Lightness)*Significant IncreaseNo Significant Change< 0.05
ITA° (Skin Tone) Significant IncreaseNo Significant Change< 0.05
Summary of results from a human clinical trial on the depigmentation efficacy of this compound. nih.govnih.gov

Collagen-Enhancing Effects: Research has identified glycinamide as a potent agent for stimulating collagen production in human dermal fibroblasts. nih.govdntb.gov.ua Studies comparing various glycine (B1666218) derivatives found that glycinamide was the most effective at enhancing secreted collagen levels, surpassing glycine, N-acetyl glycine, and glycine esters. nih.govmdpi.com Glycinamide was shown to increase the protein levels of type I and III collagen. nih.govdntb.gov.ua

A significant advancement is the discovery that combining glycinamide with ascorbic acid (AA) or its derivatives synergistically enhances collagen production and wound healing in cell cultures. dntb.gov.uaresearchgate.net This combination was as effective as transforming growth factor-β1 (TGF-β1) in promoting wound closure in an in-vitro scratch assay. nih.govresearchgate.net

Further research is focused on elucidating the precise molecular pathways through which glycinamide stimulates collagen synthesis and exploring combinations with other agents to maximize this effect for anti-aging and wound healing applications. dntb.gov.ua

Compound (at 1 mM)Relative Collagen Production (%)
Control 100
Glycinamide ~160
Glycine ~125
N-acetyl glycine No Significant Effect
Glycine methyl ester No Significant Effect
Glycyl glycine No Significant Effect
Comparative effects of glycine and its analogs on collagen production in human dermal fibroblasts. nih.govmdpi.com

Exploration of Novel Therapeutic Applications beyond Current Findings

Beyond its dermatological uses, derivatives of glycinamide are being investigated for a range of other therapeutic applications, highlighting the versatility of this chemical scaffold.

Neurological and Pain Disorders: The derivative N-(2-Indanyl)-glycinamide hydrochloride (CHF3381) is a low-affinity, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov It has shown significant antinociceptive effects in experimental models of inflammatory and neuropathic pain. nih.gov Furthermore, CHF3381 has been characterized as a novel antiepileptic agent, effectively preventing convulsions in multiple seizure models with a good therapeutic window and low propensity for neurological side effects. nih.gov

Antiviral Activity: The tripeptide glycyl-prolyl-glycinamide (GPG-amide) is being explored as an antiretroviral drug candidate. nih.gov It functions as a prodrug, which is cleaved by the enzyme dipeptidyl peptidase IV to release the active compound, glycinamide. nih.gov

Bone Regeneration: Recent studies have shown that glycinamide, in combination with bone morphogenetic protein 2 (BMP2), synergistically promotes osteoblast differentiation and bone regeneration. nih.gov Glycinamide was found to be the most effective among several glycine analogs at inducing osteoblast differentiation markers and enhancing collagen synthesis in this context, suggesting its potential use in treating bone defects. nih.govresearchgate.net

Anticancer Therapy: Glycinamide ribonucleotide transformylase (GAR Tfase) is an enzyme in the purine (B94841) biosynthetic pathway that is a target for anticancer drugs. acs.org Asymmetric synthesis and evaluation of glycinamide-related analogues have been performed to create potent inhibitors of this enzyme for antineoplastic therapy. acs.org

Urinary Disorders: Novel arylglycinamide derivatives have been synthesized and patented as potential therapeutic agents for dysuria, including urinary incontinence, by targeting bladder muscle activity. epo.org

Future research will continue to explore these and other potential therapeutic areas, leveraging the glycinamide structure to design targeted therapies for a wide range of diseases.

Development of Glycinamide-Based Biosensors and Diagnostic Tools

The unique chemical properties of glycinamide and its polymers are being harnessed to develop advanced biosensors and diagnostic tools.

One innovative application is in the creation of colorimetric whole-cell biosensors. An engineered strain of S. cerevisiae has been developed to detect copper ions. This system utilizes a promoter that, in the presence of copper, drives the expression of genes encoding for glycinamide ribonucleotide synthetase, leading to a detectable color change. researchgate.netmdpi.com

Polymers of glycinamide derivatives, such as poly(N-acryloyl glycinamide) (PNAGA), are also proving valuable. These polymers can form nanoparticles that exhibit tunable thermo-responsiveness and enhanced adhesion to biological interfaces. researchgate.net These properties make P(NAGA-co-NAS) nanoparticles promising candidates for applications in biosensors, protein delivery, and cell-specific function regulation. researchgate.net

In the field of DNA diagnostics, peptide nucleic acids (PNA) are used as probes. To facilitate their synthesis and improve performance, a glycine residue is sometimes used as a spacer, resulting in a glycinamide residue at the C-terminus which does not negatively affect DNA binding. acs.org

The development of molecular diagnostic tools for skin diseases is a rapidly advancing area. dermagnostix.com While not directly using this compound, the need for precise molecular data to complement traditional diagnostics opens avenues for new technologies where glycinamide-based materials could serve as functional components in diagnostic platforms. dermagnostix.com Similarly, advancements in diagnostic methods for rare diseases, which increasingly use blood-based assays, could potentially incorporate novel biosensors. nih.gov

Future work in this area will likely involve integrating glycinamide-based materials into microfluidic devices and developing more sophisticated nanoparticle systems for targeted diagnostics and theranostics.

Computational Drug Design and Molecular Docking Studies

Computational methods are integral to modern drug discovery, enabling the efficient design and screening of new therapeutic agents. nih.govmdpi.com Molecular docking, a key technique, predicts how a ligand (such as a glycinamide derivative) binds to the active site of a target protein. nih.goveuropeanreview.org This approach has been applied to the study of glycinamide analogues.

For instance, molecular docking studies were conducted on glycinamide analogs as part of a program to develop inhibitors against Trypanosoma brucei, the parasite responsible for African sleeping sickness. uantwerpen.be These computational studies helped to rationalize the binding modes of the synthesized compounds and guide further structural modifications.

In the context of anticancer drug development, computational approaches are used to design inhibitors for enzymes like glycinamide ribonucleotide transformylase (GAR Tfase). acs.org Similarly, docking studies are employed to evaluate novel Pemetrexed analogues, which target enzymes involved in folate metabolism, including GAR Tfase. seejph.com

The general process for computational drug design involves several steps:

Target Identification and Validation: Identifying a protein crucial to a disease process.

Binding Site Analysis: Characterizing the 3D structure and properties of the protein's active site.

Virtual Screening/Docking: Using computer algorithms to dock vast libraries of virtual compounds (including novel glycinamide derivatives) into the target's binding site and scoring their potential interactions. nih.gov

Lead Optimization: Modifying the most promising candidates in silico to improve binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.gov

Future research will utilize more powerful computational algorithms and machine learning models to refine the design of glycinamide-based drugs, improving their efficacy and reducing the time and cost of development.

Synthesis and Characterization of Novel Glycinamide Analogues

The synthesis of novel analogues is the foundation for exploring the full potential of the glycinamide scaffold. Organic chemists are continuously developing new methods to create diverse libraries of these compounds for biological screening.

Several synthetic strategies have been reported:

DNA Analogues: Thymidine oligonucleotide analogues have been synthesized with glycinamide internucleoside linkages. nih.gov This involves solid-phase synthesis to create modified DNA strands where the natural phosphodiester bonds are replaced, altering the molecule's properties for potential use in antisense therapy or diagnostics. nih.gov

Anticancer Analogues: Novel analogues of the chemotherapy drug Pemetrexed have been designed and synthesized to improve stability and efficacy. seejph.com These modifications target enzymes like glycinamide ribonucleotide formyltransferase. The synthesis is followed by extensive characterization using techniques like mass spectrometry to confirm the molecular structure. seejph.com

DPP-4 Inhibitors: For the treatment of type 2 diabetes, 1,2,4-triazole (B32235) derivatives of glycinamide have been synthesized. researchgate.net The synthetic route involves a multi-step process, including the functionalization of a chloroacetamide precursor followed by amidation with a triazole carboxylic acid. researchgate.net

Peptidomimetics: To modulate dopamine (B1211576) receptor activity, peptidomimetics of L-Prolyl-L-leucyl-glycinamide have been designed and synthesized, incorporating features like diketopiperazines or spiro bicyclic structures to mimic or constrain the peptide's bioactive conformation. mcmaster.ca

The characterization of these new analogues is a critical step, employing a suite of analytical techniques to confirm their identity, purity, and structure. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Following characterization, the novel compounds are subjected to biological assays to evaluate their activity in the targeted application.

Q & A

Q. What are the standard synthetic protocols for preparing glycinamide hydrochloride and its derivatives in organic chemistry?

this compound (CAS: 1668-10-6) is commonly synthesized via condensation reactions. For example, in C(sp³)−H arylation, it acts as a transient directing group (TDG) to facilitate coupling between 2-methylbenzaldehydes and aryl iodides. A typical procedure involves mixing 2-methylbenzaldehyde (10 mmol) with this compound and acetic acid, stirring overnight, followed by purification via column chromatography using petroleum ether/ethyl acetate . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) are critical for verifying product purity, with δ 8.62 (s, 1H) and δ 171.9 (C=O) as key spectral markers .

Q. How do researchers characterize this compound and its reaction products?

Characterization relies on spectroscopic and chromatographic methods:

  • NMR spectroscopy : Assigns proton and carbon environments (e.g., δ 2.49 ppm for methyl groups in arylation products) .
  • Column chromatography : Separates intermediates using gradients like petroleum ether/dichloromethane .
  • Mass spectrometry : Confirms molecular weights (e.g., C₂H₇ClN₂O, MW 110.54 g/mol) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Use nitrile gloves (tested via ANSEL guidelines) and safety goggles .
  • Engineering controls : Conduct reactions in fume hoods to minimize inhalation risks .
  • First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of this compound as a transient directing group in C−H activation?

Optimization studies reveal:

  • Catalyst loading : Pd(PPh₃)₂(OAc)₂ (10 mol%) maximizes yield in arylations .
  • Additives : Silver trifluoroacetate (AgTFA, 2.0 equiv) enhances regioselectivity by stabilizing palladium intermediates .
  • Solvent systems : nPrCOOH/water mixtures improve solubility and reaction rates at 120°C .
    Contradictions arise in solvent choices; some protocols use acetic acid instead of nPrCOOH, requiring validation via controlled trials .

Q. What mechanistic insights explain this compound’s role in directing group chemistry?

Glycinamide coordinates with palladium via its amide and amine groups, forming a six-membered transition state that directs C−H activation at the ortho position. Isotopic labeling (e.g., D₂O quenching) and kinetic studies (rate vs. [AgTFA]) support this mechanism . Discrepancies in turnover numbers (TON) under varying pH suggest protonation states of the TDG modulate catalytic cycles .

Q. How can researchers validate the anti-melanogenic activity of this compound in preclinical models?

  • In vitro assays : Measure tyrosinase inhibition using mushroom tyrosinase and L-DOPA substrates .
  • Cell-based models : Use B16F10 melanoma cells to quantify melanin content via spectrophotometry (OD 405 nm) .
  • Human trials : Phase I studies assess skin irritation via patch tests and transepidermal water loss (TEWL) measurements .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Matrix effects : Serum proteins can interfere with LC-MS/MS quantification. Mitigate via solid-phase extraction (C18 columns) .
  • Detection limits : Optimize electrospray ionization (ESI) parameters for enhanced sensitivity (LOQ ~10 ng/mL) .

Methodological Notes

  • Contradictions in data : Varying yields (53–63%) in arylation reactions highlight the need for reproducibility studies, particularly in solvent selection and catalyst preactivation .
  • Safety vs. efficiency : While AgTFA improves yields, its toxicity necessitates waste neutralization protocols (e.g., NaHCO₃ treatment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.